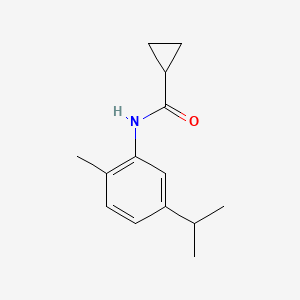

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide

Description

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide (CAS: 199165-61-2) is a formamide derivative featuring a cyclopropyl group attached to a substituted phenyl ring. The phenyl moiety is substituted with a methyl group at the 2-position and an isopropyl group at the 5-position, creating steric and electronic effects that influence its reactivity and biological interactions. This compound is commercially available in quantities ranging from 25 mg to 250 mg, with prices scaling from €331 to €766 depending on the amount purchased .

Properties

IUPAC Name |

N-(2-methyl-5-propan-2-ylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-9(2)12-5-4-10(3)13(8-12)15-14(16)11-6-7-11/h4-5,8-9,11H,6-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMVFEXIZICLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide typically involves the reaction of cyclopropylamine with 2-methyl-5-(isopropyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The formamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted formamides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide has been investigated for its pharmacological properties, particularly its interactions with various biological targets:

- Histamine H3 Receptor Modulation : This compound has shown potential as an inverse agonist at the histamine H3 receptor, which is implicated in several neuropsychiatric disorders. By modulating this receptor, it may enhance the release of neurotransmitters such as serotonin and acetylcholine, potentially aiding in the treatment of conditions like depression and anxiety .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Influences receptor binding affinity |

| Isopropyl Substituent | Enhances lipophilicity and bioavailability |

| Amide Functional Group | Contributes to biological activity through hydrogen bonding |

The biological activities of this compound have been explored through various in vitro and in vivo studies:

Antitumor Activity

Research indicates that this compound may inhibit the growth of certain cancer cell lines:

- Case Study 1 : In vitro assays on MCF7 breast cancer cells revealed a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests significant cytotoxicity against breast cancer cells .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been evaluated:

Mechanism of Action

The mechanism of action of Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a cyclopropyl formamide and a di-substituted phenyl ring. Below is a comparison with structurally related compounds:

Commercial and Research Relevance

- Pharmaceutical Potential: While GSK2830371 is a validated reference standard (), the target compound’s structural simplicity suggests utility as a building block for more complex molecules .

Biological Activity

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and an amide functional group, which are critical for its interaction with biological targets. The presence of the isopropyl and methyl groups on the phenyl ring may influence its lipophilicity and binding affinity to various receptors.

Biological Activities

-

Antiviral Activity :

- In vitro studies have shown that related compounds exhibit antiviral properties against HIV-1. For instance, compounds with similar structural motifs were screened for their ability to inhibit viral cytopathic effects (CPE) in CEM-SS cells. The best-performing analogues demonstrated significant cytoprotection (up to 100%) with minimal cytotoxicity, indicating that modifications in the structure can enhance antiviral efficacy .

-

Anti-inflammatory Activity :

- Compounds structurally related to this compound have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications in treating inflammatory diseases .

-

Kinase Inhibition :

- Recent investigations into similar compounds revealed their ability to inhibit various kinases involved in cellular signaling pathways, including DDR1 and DDR2, which are implicated in fibrosis and angiogenesis. The selectivity and potency of these compounds were assessed through enzymatic assays, showing promising results at nanomolar concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific modifications to the this compound structure can significantly influence its biological activity:

Case Study 1: Antiviral Efficacy

A study evaluated a series of compounds with similar structural features against HIV-1. The results indicated that certain derivatives could inhibit viral replication effectively while maintaining high cell viability, highlighting the importance of structural modifications in drug design.

Case Study 2: Anti-inflammatory Mechanisms

In a rat model of inflammation, derivatives of this compound were tested for their ability to reduce paw edema induced by carrageenan. Results showed significant reductions in inflammation markers, supporting their potential use as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide during synthesis?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) with internal standards (e.g., isopropyl alcohol or formamide) to quantify impurities. Calibration curves derived from spiked standards can resolve co-eluting peaks. For example, formamide quantification via GC requires derivatization to improve volatility .

Q. What solvent systems are compatible with this compound for reaction optimization?

- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide) or ethers (e.g., isopropyl ether) are ideal for reactions involving formamide derivatives. Solvent compatibility tests using solubility parameters (Hansen solubility criteria) can guide selection. Avoid protic solvents like methanol if hydrogen bonding disrupts the cyclopropyl group’s stability .

Q. How can toxicity profiles be evaluated in preclinical studies?

- Methodological Answer : Conduct acute toxicity assays in zebrafish embryos or rodent models, focusing on LD₅₀ determination and organ-specific histopathology. Include negative controls (e.g., saline) and reference compounds (e.g., formamide derivatives with known toxicity) to validate results. OECD Guidelines 423 or 425 provide standardized protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., halogenation at the phenyl ring or cyclopropyl modifications). Use multivariate regression to correlate electronic/steric effects with bioactivity. For instance, trifluoromethyl groups may enhance metabolic stability but reduce solubility .

Q. How can conformational analysis of the cyclopropyl ring inform drug design?

- Methodological Answer : Employ X-ray crystallography or nuclear Overhauser effect (NOE) NMR to determine the ring’s puckering angle and substituent orientation. Computational tools (e.g., density functional theory) can predict strain energy and reactivity. For example, crystal structures of related cyclopropylamides reveal torsional constraints affecting ligand-receptor binding .

Q. What advanced techniques identify degradation products under stressed conditions?

- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with high-resolution mass spectrometry (HRMS) and tandem MS/MS. For oxidation-prone formamide derivatives, LC-ESI-MS with collision-induced dissociation (CID) can map fragmentation pathways and identify unstable intermediates .

Q. How can metabolic stability be assessed in vitro?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) or hepatocytes, monitoring parent compound depletion via LC-MS. Calculate intrinsic clearance (CLᵢₙₜ) using the substrate depletion method. Compare results with control compounds (e.g., verapamil for CYP3A4 activity). Include NADPH-regenerating systems to sustain enzymatic activity .

Q. What computational models predict interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding to putative targets (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For cyclopropyl-containing ligands, focus on hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.